molecular formula C22H23N3O4 B3019078 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941912-20-5

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B3019078
M. Wt: 393.443
InChI Key: SKCGZNSUOIMQGF-UHFFFAOYSA-N
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Description

The molecule “5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile” appears to be a complex organic compound. It contains several functional groups including an azepane ring, a furan ring, an oxazole ring, a methoxy group, and a nitrile group.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a molecule would likely involve multiple steps, each targeting a different functional group.



Molecular Structure Analysis

The molecule contains several rings (azepane, furan, oxazole), which are likely to contribute to its overall stability. The presence of the methoxy and nitrile groups could also influence its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this molecule would undergo. However, the presence of the nitrile group suggests it might undergo reactions typical of this functional group, such as hydrolysis or reduction.



Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. For example, the presence of the nitrile group might make the molecule more polar, influencing its solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Reactions

Furan-2-yl(phenyl)methanol derivatives, sharing structural similarities with the mentioned compound, have been explored for their potential in smooth aza-Piancatelli rearrangements with 2-aminothiophenol and 2-aminophenol. This process affords corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting a method for constructing complex heterocyclic systems with high selectivity and good yields under mild conditions. This methodology exemplifies the compound's relevance in synthetic organic chemistry for generating diverse heterocyclic architectures, essential for pharmaceuticals and materials science (B. Reddy et al., 2012).

Pharmaceutical Research Applications

Derivatives containing oxadiazole or furadiazole rings, similar to those potentially derivable from the given compound, have been identified for their broad range of chemical and biological properties. Specifically, 1,3,4-oxadiazoles have shown promise in new drug development due to their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This indicates the compound's potential utility in the development of new therapeutic agents, underscoring the importance of such molecular frameworks in medicinal chemistry (Ankit Siwach & P. Verma, 2020).

Material Science and Corrosion Inhibition

Azomethine functionalized triazole derivatives, which could theoretically be related to or derived from the synthesis pathways of the mentioned compound, have demonstrated significant corrosion inhibiting properties. These properties are especially relevant in materials science, where the protection of metals against corrosion is crucial for industrial applications. The effectiveness of such compounds as corrosion inhibitors, supported by both experimental and theoretical studies, showcases the potential application of the compound in developing new materials with enhanced durability and resistance to environmental degradation (Manilal Murmu et al., 2020).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this molecule. However, as with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research on this molecule would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies might be conducted to optimize its properties.


properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-26-16-6-8-17(9-7-16)27-15-18-10-11-20(28-18)21-24-19(14-23)22(29-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGZNSUOIMQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

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